molecular formula C7H9BrFNO B13145755 5-(Aminomethyl)-2-fluorophenol hydrobromide

5-(Aminomethyl)-2-fluorophenol hydrobromide

Cat. No.: B13145755
M. Wt: 222.05 g/mol
InChI Key: GNQKQSOPPKGVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2-fluorophenol hydrobromide is an organic compound with the molecular formula C7H9BrFNO and a molecular weight of 222.06 g/mol . This chemical, which typically appears as a powder and is recommended to be stored at room temperature, serves as a versatile building block in medicinal chemistry and drug discovery research . The structural core of this compound—a phenol ring substituted with both a fluorinated aromatic ring and an aminomethyl group—is a key scaffold found in compounds with significant therapeutic potential. For instance, closely related (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one demonstrates considerable interest as an oxazolidinone derivative with potent antibiotic activity, inhibiting bacterial protein synthesis and showing promise against resistant strains . Similarly, structural analogs serve as key intermediates in developing mast cell tryptase inhibitors for treating inflammatory conditions like asthma . The presence of both the aminomethyl group and the fluorine atom on the aromatic ring enhances the molecule's ability to participate in diverse chemical syntheses, contributing to improved metabolic stability and bioavailability in target compounds . This makes it particularly valuable for constructing more complex molecules with potential pharmacological activity. As a hydrobromide salt, the compound offers improved stability and handling characteristics compared to the free base. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and safety information before use.

Properties

Molecular Formula

C7H9BrFNO

Molecular Weight

222.05 g/mol

IUPAC Name

5-(aminomethyl)-2-fluorophenol;hydrobromide

InChI

InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H

InChI Key

GNQKQSOPPKGVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)F.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorophenol hydrobromide typically involves the introduction of an aminomethyl group to a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl derivative. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorophenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more stable amines.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2-fluorophenol hydrobromide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

5-(Aminomethyl)-2-fluorophenol Hydrochloride (CAS 2044704-82-5)

  • Molecular Formula: C₇H₉ClFNO .
  • Molecular Weight : 177.6 g/mol .
  • Key Differences :
    • Counterion : Chloride (Cl⁻) vs. bromide (Br⁻) in the hydrobromide form. Bromide’s larger atomic radius may alter solubility and crystallinity.
    • Hazard Profile : The hydrochloride has hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Similar hazards are expected for the hydrobromide due to shared functional groups.
  • Applications: Likely used as a synthetic intermediate; the aminomethyl group facilitates further derivatization (e.g., amide formation) .

4-(Aminomethyl)-2-fluorophenol Hydrobromide (CAS 1333560-37-4)

  • Molecular Formula: C₇H₉BrFNO .
  • Molecular Weight : 222.05 g/mol .
  • Key Differences: Substitution Pattern: Aminomethyl at the 4-position (meta to fluorine) vs. 5-position (para to fluorine) in the target compound. Physicochemical Properties: Meta-substitution may reduce phenolic acidity compared to para-substituted analogs due to resonance effects .

2-(Aminomethyl)-5-fluorophenol Hydrobromide

  • Molecular Formula: C₇H₉BrFNO (inferred from structural analogs) .
  • Key Differences: Substitution Pattern: Aminomethyl at the 2-position and fluorine at the 5-position, reversing the positions in the target compound. This alters steric accessibility and reactivity in electrophilic aromatic substitution reactions. Applications: Positional isomers are often explored in drug discovery to optimize binding affinity or metabolic stability .

5-Amino-2-fluorobenzoic Acid (CAS not provided)

  • Molecular Formula: C₇H₆FNO₂ (inferred from ).
  • Key Differences: Functional Group: Carboxylic acid (-COOH) replaces the phenol and aminomethyl groups. This increases acidity (pKa ~2–3) and enables coordination chemistry or salt formation. Applications: Carboxylic acid derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), whereas aminomethylphenols are more suited for kinase inhibitors or neurotransmitter analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substitution Pattern Key Functional Groups
5-(Aminomethyl)-2-fluorophenol hydrobromide C₇H₉BrFNO ~222.05 Not available 2-F, 5-CH₂NH₂ Phenol, aminomethyl, Br⁻
5-(Aminomethyl)-2-fluorophenol hydrochloride C₇H₉ClFNO 177.6 2044704-82-5 2-F, 5-CH₂NH₂ Phenol, aminomethyl, Cl⁻
4-(Aminomethyl)-2-fluorophenol hydrobromide C₇H₉BrFNO 222.05 1333560-37-4 2-F, 4-CH₂NH₂ Phenol, aminomethyl, Br⁻
2-(Aminomethyl)-5-fluorophenol hydrobromide C₇H₉BrFNO ~222.05 Not available 5-F, 2-CH₂NH₂ Phenol, aminomethyl, Br⁻
5-Amino-2-fluorobenzoic acid C₇H₆FNO₂ ~155.13 Not available 2-F, 5-NH₂, 1-COOH Carboxylic acid, amine, F

Table 2: Hazard Profiles

Compound Name Hazard Statements (GHS) Precautionary Measures
This compound H302, H315, H319, H335 (inferred) P261, P280, P305+P351+P338 (avoid inhalation, wear gloves)
5-(Aminomethyl)-2-fluorophenol hydrochloride H302, H315, H319, H335 P261, P280, P301+P312
4-(Aminomethyl)-2-fluorophenol hydrobromide H302, H315, H319, H335 P261, P264, P270

Biological Activity

5-(Aminomethyl)-2-fluorophenol hydrobromide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉BrFNO, with a molecular weight of 222.05 g/mol. The compound features an amine group (-NH₂) and a fluorinated phenol ring, which contribute to its amphoteric properties, allowing it to act as both an acid and a base in various environments.

Synthesis

Various synthetic routes exist for the production of this compound, including:

  • Nucleophilic substitution reactions involving fluorinated phenols.
  • Reduction processes that convert nitro or other functional groups into amines.

These methods can yield the compound in significant purity, suitable for biological evaluations.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Micrococcus luteus
  • Gram-negative bacteria : Bordetella bronchiseptica
  • Fungi : Saccharomyces cerevisiae

In these studies, the compound demonstrated significant inhibition rates, indicating its potential as an antimicrobial agent .

Antidiabetic Properties

Research has also shown that this compound can inhibit key enzymes involved in carbohydrate metabolism. Specifically, it has been evaluated for its ability to inhibit:

  • α-amylase
  • α-glucosidase

The inhibition rates were reported at 93.2% for α-amylase and 73.7% for α-glucosidase at optimal concentrations, suggesting its potential application in managing diabetes .

DNA Interaction Studies

Studies have investigated the interaction of this compound with DNA. The results indicated that the compound could bind to DNA, demonstrating hyperchromism and bathochromic shifts in spectral bands. These findings suggest potential applications in cancer therapeutics by targeting DNA interactions .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameCAS NumberKey FeaturesAntimicrobial ActivityAntidiabetic Activity
4-(Aminomethyl)-2-fluorophenol hydrobromide1333560-37-4Similar amine and fluorinated structureModerateLow
3-(Aminomethyl)-2-fluorophenolNot specifiedDifferent positional isomerLowModerate
2-Fluorophenol95-55-6Lacks the amine functionalityLowNone

This table highlights that while similar compounds exist, this compound shows superior antimicrobial and antidiabetic properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various synthesized phenolic compounds found that those with amino substitutions exhibited enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria. The specific structural arrangement of the amine group in relation to the fluorine atom was crucial for this activity .
  • Antidiabetic Mechanism : Another research project focused on enzyme inhibition revealed that phenolic compounds with amino groups significantly reduced glucose absorption by inhibiting α-glucosidase activity, thus providing a therapeutic avenue for managing postprandial hyperglycemia .
  • DNA Binding Studies : The interaction of synthesized compounds with human DNA was explored through fluorescence quenching techniques, demonstrating that certain structural features enhance binding affinity, potentially leading to anticancer applications .

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